![molecular formula C17H15ClN2 B5637487 N-(4-chlorophenyl)-3,7-dimethyl-2-quinolinamine](/img/structure/B5637487.png)
N-(4-chlorophenyl)-3,7-dimethyl-2-quinolinamine
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Overview
Description
Synthesis Analysis
The synthesis of compounds closely related to N-(4-chlorophenyl)-3,7-dimethyl-2-quinolinamine often involves condensation reactions and other complex organic synthesis methods. For instance, the synthesis and optical properties of compounds with vinyl quinolinol frameworks, like (E)-2-(2-(1-(4-chlorophenyl)-3,5-dimethyl-pyrazol-4-yl)vinyl) quinoline-8-ol, highlight the versatility of quinoline derivatives in synthesis (Wang Jie, 2011).
Molecular Structure Analysis
DFT and TD-DFT/PCM calculations provide deep insights into the molecular structure, spectroscopic characterization, and other properties of chlorophenyl quinoline derivatives. These studies reveal the optimized molecular structure, compare them with X-ray data, and explore the NLO and NBO analyses for understanding the electronic interactions within these molecules (Nuha Wazzan et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving quinoline derivatives often result in complex products with a variety of biological and physical properties. The reactions can range from photochemical processes to the formation of fused polycyclic structures, showcasing the reactivity and versatility of these compounds (I. Ono & N. Hata, 1983).
Physical Properties Analysis
The physical properties of quinoline derivatives can be significantly influenced by their molecular structure. Crystallography studies, for instance, offer insights into the solid-state structures of these compounds, revealing the influence of intermolecular interactions on their physical properties (Xiang-Shan Wang et al., 2004).
properties
IUPAC Name |
N-(4-chlorophenyl)-3,7-dimethylquinolin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2/c1-11-3-4-13-10-12(2)17(20-16(13)9-11)19-15-7-5-14(18)6-8-15/h3-10H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWZMEVMLJBGJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=N2)NC3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-N-(3,7-dimethyl-2-quinolyl)amine |
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